Cas no 960-16-7 (tributyl(phenyl)stannane)

tributyl(phenyl)stannane structure
tributyl(phenyl)stannane structure
tributyl(phenyl)stannane
960-16-7
C18H32Sn
367.156684875488
MFCD00134394
810782
24863320

tributyl(phenyl)stannane Properties

Names and Identifiers

    • Stannane,tributylphenyl-
    • Tri-n-butylphenyltin
    • PHENYLTRI-n-BUTYLTIN
    • Tributyl phenyl stannane
    • Tributyl(phenyl)stannane
    • TRIBUTYLPHENYLTIN
    • Phenyltributylstannane
    • Phenyltributyltin
    • Tributylphenylstannane
    • Stannane, tributylphenyl-
    • SYUVAXDZVWPKSI-UHFFFAOYSA-N
    • tri-n-butylphenylstannane
    • C18H32Sn
    • phenyltributlytin
    • tributylphenyl tin
    • phenyl tnbutyl tin
    • PhSnBu3
    • phenyl tributyl tin
    • tributyl phenyl tin
    • tributylstannylbenzene
    • tributylphenyl stannane
    • tri-n-butyl(phenyl)tin
    • tributyl-phenyl-stannane
    • phen
    • Tin, tributylphenyl- (6CI, 7CI)
    • Tributylphenylstannane (ACI)
    • (Tributylstannyl)benzene
    • CS-0033944
    • GS-5723
    • Phenyltri-n-butyltin
    • AKOS024438605
    • MFCD00134394
    • 960-16-7
    • Tributylphenylstannane, 97%
    • phenyltri-n-butylstannane
    • Phenyltributylstannane; Phenyltributyltin; Tri-n-butylphenyltin
    • tri-n-butyl (phenyl)tin
    • Tributylphenylstannane, purum, >=97.0% (GC)
    • PB47895
    • DTXSID30242077
    • DB-057618
    • SY078587
    • tri-n-butylphenyltin
    • tri(but-1-yl)stannylbenzene
    • F11375
    • +Expand
    • MFCD00134394
    • SYUVAXDZVWPKSI-UHFFFAOYSA-N
    • 1S/C6H5.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3;
    • C1C=CC([Sn](CCCC)(CCCC)CCCC)=CC=1

Computed Properties

  • 368.15300
  • 0
  • 0
  • 10
  • 365.129123
  • 19
  • 184
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 0

Experimental Properties

  • 5.74270
  • 0.00000
  • n20/D 1.516(lit.)
  • 125-128 °C/0.14 mmHg(lit.)
  • 159-160 ºC (hexane )
  • No data available
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Insuluble (9.9E-5 g/L) (25 ºC),
  • Colorless Transparent Liquid
  • Not determined
  • 1.125 g/mL at 25 °C(lit.)

tributyl(phenyl)stannane Security Information

tributyl(phenyl)stannane Customs Data

  • 2931900090
  • China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

tributyl(phenyl)stannane Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003VGQ-1g
tributyl(phenyl)stannane
960-16-7 95%
1g
$38.00 2024-04-19
A2B Chem LLC
AB79946-1g
Tributylphenyltin
960-16-7 95%
1g
$23.00 2024-07-18
Aaron
AR003VP2-1g
tributyl(phenyl)stannane
960-16-7 98%
1g
$8.00 2024-07-18
abcr
AB106617-1 g
Phenyltri-n-butyltin; .
960-16-7
1 g
€58.00 2023-07-20
Alichem
A019119282-25g
Tributyl(phenyl)stannane
960-16-7 95%
25g
$259.35 2023-08-31
Enamine
EN300-74906-1.0g
tributyl(phenyl)stannane
960-16-7
1.0g
$986.0
eNovation Chemicals LLC
D624687-5G
tributyl(phenyl)stannane
960-16-7 95%
5G
$120 2022-09-04
TRC
T772960-500mg
Tributylphenyltin
960-16-7
500mg
$ 65.00 2023-09-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H55596-1g
Tri-n-butylphenyltin, 97%
960-16-7 97%
1g
¥588.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93688-5G
tributyl(phenyl)stannane
960-16-7 97%
5g
¥ 613.00 2023-04-12

tributyl(phenyl)stannane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Hydrostannation of methyl(carboxysulfamoyl)triethylammonium hydroxide inner salt: a new route to tributyltin isocyanate
Ratier, Max; Khatmi, Djamel; Duboudin, J. Georges; Minh Dao The, Synthetic Communications, 1989, 19(11-12), 1929-37

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Tricyclohexylphosphine ,  Palladium diacetate ;  24 h, 110 °C
Reference
Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot, Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions
Gribanov, Pavel S.; Golenko, Yulia D.; Topchiy, Maxim A.; Minaeva, Lidiya I.; Asachenko, Andrey F.; et al, European Journal of Organic Chemistry, 2018, 2018(1), 120-125

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C → rt; overnight, rt
Reference
Efficient, rapid, simple preparation of Group 14 metal lithium compounds
, Japan, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine ,  Potassium acetate ,  N-Methyl-2-pyrrolidone Solvents: Tetrahydrofuran ,  Water ;  12 h, 50 °C
Reference
Layered double hydroxide supported nanopalladium catalyst for Heck-, Suzuki-, Sonogashira-, and Stille-type coupling reactions of chloroarenes
Choudary, Boyapati M.; Madhi, Sateesh; Chowdari, Naidu S.; Kantam, Mannepalli L.; Sreedhar, Bojja, Journal of the American Chemical Society, 2002, 124(47), 14127-14136

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Silver carbonate Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Dimethylacetamide ;  1 h, 140 °C
Reference
Method for preparing aryl n-butyl tin from substituted sodium aryl sulfinate
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Silver carbonate Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Dimethylacetamide ;  1 h, 140 °C
Reference
Synthesis of arylstannanes by palladium-catalyzed desulfitative coupling reaction of sodium arylsulfinates with distannanes
Lian, Chang; Yue, Guanglu; Zhang, Haonan; Wei, Liyan; Liu, Danyang; et al, Tetrahedron Letters, 2018, 59(45), 4019-4023

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Reference
The Stille reaction
Farina, Vittorio; Krishnamurthy, Venkat; Scott, William J., Organic Reactions (Hoboken, 1997, 50,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Tetrahydrofuran ;  0.5 h, rt
Reference
Novel access to organostannane compounds under ultrasound irradiation
Zhao, Zhi-Quan; Sun, Bin; Peng, Li-Zeng; Li, Ying; Li, Yu-Lin, Chinese Journal of Chemistry, 2004, 22(11), 1382-1383

Synthetic Circuit 9

Reaction Conditions
1.1 1 h, 100 °C
Reference
Simple preparation of aryltributylstannanes and its application to one-pot synthesis of diaryl ketones
Oikawa, Asuka; Kindaichi, Gan; Shimotori, Yasutaka; Okimoto, Mitsuhiro; Hoshi, Masayuki, Tetrahedron, 2015, 71(11), 1705-1711

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Palladium (alumina, carbon, LDH, silica or polymer supported) Solvents: Tetrabutylammonium bromide ;  12 h, 50 °C
Reference
A process for C-C coupling reaction of haloarenes using reusable heterogeneous nanopalladium(0) catalyst
, India, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Cesium fluoride Catalysts: Nickel dichloride Solvents: Toluene ;  24 h, 140 °C
Reference
Nickel-catalyzed decarbonylative stannylation of acyl fluorides under ligand-free conditions
Wang, Xiu; Wang, Zhenhua; Liu, Li; Asanuma, Yuya; Nishihara, Yasushi, Molecules, 2019, 24(9),

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium fluoride ,  18-Crown-6 Catalysts: Hydroquinone Solvents: Tetrahydrofuran ;  15 min, 100 °C
Reference
Synthesis of aryl stannanes from silyl triflates via aryne intermediates
Lakshmi, B. Vasantha; Wefelscheid, Ulrike K.; Kazmaier, Uli, Synlett, 2011, (3), 345-348

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Palladium Solvents: N-Methyl-2-pyrrolidone ;  16 h, 50 °C
Reference
A process for the preparation of novel reusable heterogeneous nanopalladium (0) catalyst useful for C-C coupling reaction of haloarenes
, India, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Palladium Solvents: N-Methyl-2-pyrrolidone ;  rt; 16 h, rt
Reference
Layered double hydroxides supported nanopalladium catalysts for Heck-, Suzuki, Sonogashira-, and Stille-type coupling reactions of haloarenes
, United States, , ,

tributyl(phenyl)stannane Raw materials

tributyl(phenyl)stannane Preparation Products

tributyl(phenyl)stannane Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:960-16-7)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:960-16-7)
TANG SI LEI
15026964105
2881489226@qq.com

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